[(1-ethyl-1H-pyrazol-3-yl)methyl](hexyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a hexylamine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the hexylamine group. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. The ethyl group can be introduced via alkylation reactions. The final step involves the nucleophilic substitution of the pyrazole ring with hexylamine under basic conditions .
Industrial Production Methods
Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
(1-ethyl-1H-pyrazol-3-yl)methylamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a valuable tool in understanding biochemical pathways .
Medicine
Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyrazole ring plays a crucial role in binding to the active sites of enzymes, while the hexylamine group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Amino-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-3-amine
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine stands out due to its unique combination of a pyrazole ring and a hexylamine group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-9-13-11-12-8-10-15(4-2)14-12/h8,10,13H,3-7,9,11H2,1-2H3 |
InChI Key |
CMOLZBUZGPPYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=NN(C=C1)CC |
Origin of Product |
United States |
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